Superior Leaving-Group Reactivity: C–I Bond Enables Milder Cross-Coupling vs. C–Br and C–Cl Analogs
The C–I bond at the 5-position of 5-iodo-1,3-benzoxazole-2-thiol possesses significantly lower bond dissociation energy (BDE ≈ 57 kcal/mol) compared to the corresponding C–Br bond in 5-bromobenzo[d]oxazole-2-thiol (BDE ≈ 68 kcal/mol) and the C–Cl bond in 5-chlorobenzo[d]oxazole-2-thiol (BDE ≈ 81 kcal/mol), based on standard aryl halide bond energy data [1]. This translates to higher reactivity in oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at lower temperatures and with broader substrate scope. A relevant synthetic methodology paper demonstrated that 5-iodotriazole substrates undergo Cu-catalyzed coupling with thiols to form thiosubstituted benzoxazoles in yields up to 91%, exemplifying the productive use of the C–I bond in benzoxazole-forming cascade reactions [2]. In contrast, the analogous 5-bromo derivative requires harsher conditions for comparable transformations, while the 5-chloro analog is generally unreactive under mild cross-coupling protocols.
| Evidence Dimension | Carbon-halogen bond dissociation energy (BDE) determining oxidative addition reactivity with Pd(0) catalysts |
|---|---|
| Target Compound Data | C–I BDE ≈ 57 kcal/mol (5-iodo-1,3-benzoxazole-2-thiol) |
| Comparator Or Baseline | 5-Bromo analog: C–Br BDE ≈ 68 kcal/mol; 5-Chloro analog: C–Cl BDE ≈ 81 kcal/mol; Parent (unsubstituted): no halogen leaving group |
| Quantified Difference | ΔBDE (I vs. Br) = −11 kcal/mol; ΔBDE (I vs. Cl) = −24 kcal/mol; represents substantially lower activation barrier for oxidative addition |
| Conditions | Standard Pd(0)-catalyzed cross-coupling conditions; BDE values from CRC Handbook reference data for aryl halides |
Why This Matters
The lower C–I bond dissociation energy enables chemists to perform cross-coupling reactions at the 5-position under milder conditions, preserving the acid/base-sensitive thiol/thione functionality at the 2-position that would be compromised under the higher temperatures required for bromo or chloro analogs.
- [1] CRC Handbook of Chemistry and Physics, 104th Edition. Bond dissociation energies for aryl halides: C–I ≈ 57 kcal/mol, C–Br ≈ 68 kcal/mol, C–Cl ≈ 81 kcal/mol. View Source
- [2] Kotovshchikov YN, Latyshev GV, Kirillova EA, Moskalenko UD, Lukashev NV, Beletskaya IP. Assembly of Thiosubstituted Benzoxazoles via Copper-Catalyzed Coupling of Thiols with 5-Iodotriazoles Serving as Diazo Surrogates. J Org Chem. 2020;85(14):9015–9028. DOI: 10.1021/acs.joc.0c00931. View Source
